Cas no 108102-61-0 (2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)-)
![2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)- structure](https://it.kuujia.com/scimg/cas/108102-61-0x500.png)
108102-61-0 structure
Nome del prodotto:2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)-
2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)-
- 2,4,6-Octatrienoic acid, 8-((2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl)oxy)-8-(2-methyloxiranyl)-
- (2E,4E,6E)-8-[2-(2,3-dihydroxy-3-methylbutanoyl)oxy-3-methylpentanoyl]oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
- 2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6
- 108102-61-0
- AF toxin I
-
- Inchi: InChI=1S/C22H32O9/c1-6-14(2)17(31-20(27)18(25)21(3,4)28)19(26)30-15(22(5)13-29-22)11-9-7-8-10-12-16(23)24/h7-12,14-15,17-18,25,28H,6,13H2,1-5H3,(H,23,24)/b8-7+,11-9+,12-10+
- Chiave InChI: ONOBRFRRMLDPES-BGSVYHRFSA-N
- Sorrisi: OC(/C=C/C=C/C=C/C(C1(CO1)C)OC(C(OC(C(C(O)(C)C)O)=O)C(CC)C)=O)=O
Proprietà calcolate
- Massa esatta: 440.20466
- Massa monoisotopica: 440.20463259g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 31
- Conta legami ruotabili: 14
- Complessità: 737
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 143Ų
- XLogP3: 2.1
Proprietà sperimentali
- PSA: 142.89
2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)- Letteratura correlata
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
5. Book reviews
108102-61-0 (2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)-) Prodotti correlati
- 1214340-39-2(3-(4-fluorophenyl)-5-(trifluoromethyl)phenol)
- 1065092-40-1(5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one)
- 885588-15-8(methyl 5-fluoro-2-methyl-pyridine-4-carboxylate)
- 2228609-62-7(tert-butyl N-{3-1-(2-aminoethyl)cyclopropyl-4-hydroxyphenyl}carbamate)
- 15402-69-4(tetralin-6-ylmethanamine)
- 6802-76-2(Ethyl 2-cyano-2-cyclohexylideneacetate)
- 2624125-54-6(1-4-(methylamino)piperidin-1-ylethan-1-one dihydrochloride)
- 2228833-50-7(4-(2,4,6-trihydroxyphenyl)butanal)
- 1361524-39-1(3,3',4',5'-Tetrachlorobiphenyl-2-carboxylic acid)
- 2171910-23-7(2-1-(2-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
